4-Isocyano-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyano-biphenyl is an organic compound consisting of a biphenyl structure with an isocyano group attached to one of the phenyl rings. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4-Isocyano-biphenyl involves the use of triphenylphosphine and sodium iodide as catalysts in a photocatalytic decarboxylative radical cascade reaction. This method is operationally simple and results in multiple carbon-carbon bond formations under transition metal-free conditions . The reaction typically involves the use of alkyl N-hydroxyphthalimide esters as substrates, leading to the formation of 6-alkyl phenanthridines with moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The use of visible light photocatalysis and inexpensive chemicals like triphenylphosphine and sodium iodide makes the process environmentally benign and suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Isocyano-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The isocyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Visible light and hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of amides and keto-amides.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Substitution reactions result in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isocyano-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isocyano-biphenyl involves its ability to form covalent bonds with target molecules. For instance, in antimicrobial applications, it targets essential metabolic enzymes in bacteria by covalently modifying their active site cysteines, leading to functional inhibition . In photocatalytic reactions, the compound undergoes single electron transfer processes, forming reactive intermediates that drive the reaction forward .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but with a single phenyl ring instead of a biphenyl structure.
Indole derivatives: Share some reactivity patterns due to the presence of aromatic rings and nitrogen-containing functional groups.
Uniqueness
4-Isocyano-biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler isocyanides like phenyl isocyanate. This structural feature allows for more complex interactions and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H9N |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-isocyano-4-phenylbenzene |
InChI |
InChI=1S/C13H9N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H |
InChI Key |
IXGCWUMRUNLLQP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.